molecular formula C6H13Cl2N3O B2411029 2-amino-2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol dihydrochloride CAS No. 1989672-17-4

2-amino-2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol dihydrochloride

Cat. No.: B2411029
CAS No.: 1989672-17-4
M. Wt: 214.09
InChI Key: SGZJRKAWWVRTKU-UHFFFAOYSA-N
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Description

2-Amino-2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol dihydrochloride is a valuable synthetic intermediate in medicinal chemistry, built around the privileged imidazole scaffold. The imidazole ring is a fundamental structural component in a wide array of biologically active molecules and natural products, such as the amino acid histidine . This moiety is known for its amphoteric nature and high solubility in polar solvents, which can favorably influence the pharmacokinetic properties of drug candidates . Researchers leverage this compound in the development of novel therapeutics due to the broad pharmacological activities associated with imidazole derivatives. These activities include antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, and antiviral effects, among others . The presence of the imidazole core, which is found in commercially available drugs like omeprazole (antiulcer), metronidazole (antibacterial), and ketoconazole (antifungal), underscores its significance in drug discovery . The primary amine and alcohol functional groups on the ethanolic chain provide versatile handles for further synthetic modification, allowing medicinal chemists to create diverse libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies. This compound is offered exclusively for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-amino-2-(3-methylimidazol-4-yl)ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O.2ClH/c1-9-4-8-2-6(9)5(7)3-10;;/h2,4-5,10H,3,7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZJRKAWWVRTKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C(CO)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol dihydrochloride typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal with ammonia and formaldehyde. This process forms the basic imidazole structure.

    Substitution Reactions: The imidazole ring is then subjected to substitution reactions to introduce the methyl group at the 1-position and the amino group at the 2-position.

    Hydrochloride Formation: The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.

Biological Activity

2-Amino-2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol dihydrochloride, also known by its CAS number 1989672-17-4, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C6H13Cl2N3O
  • Molecular Weight : 214.09 g/mol
  • CAS Number : 1989672-17-4

Biological Activity Overview

The compound exhibits various biological activities, including antibacterial, antifungal, and potential anticancer effects. Its activity is primarily attributed to its structural features that allow it to interact with biological targets effectively.

Antibacterial Activity

Research indicates that this compound possesses notable antibacterial properties.

Minimum Inhibitory Concentration (MIC) Values

The following table summarizes the MIC values against various bacterial strains:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025
Bacillus mycoides0.0048
Enterococcus faecalis0.0098

These results indicate strong activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections .

Antifungal Activity

In addition to antibacterial properties, the compound also shows antifungal activity.

Antifungal Efficacy

The following table presents the antifungal activity against selected fungal strains:

Fungal StrainMIC (mg/mL)
Candida albicans0.039
Fusarium oxysporum0.056

The data suggest that this compound could be valuable in managing fungal infections, particularly those resistant to conventional treatments .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the imidazole ring plays a crucial role in its interaction with microbial targets, potentially disrupting cellular processes essential for survival.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antimicrobial Studies : A study highlighted the compound's efficacy against multidrug-resistant strains of bacteria, showcasing its potential as an alternative antibiotic .
  • Structural Activity Relationship (SAR) : Investigations into the SAR of related compounds have revealed that modifications to the imidazole structure can enhance antibacterial potency while reducing toxicity .
  • Synergistic Effects : Research has indicated that when combined with other antimicrobial agents, this compound can enhance overall efficacy, suggesting potential for use in combination therapies .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-amino-2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol dihydrochloride. The compound has been tested against various bacterial strains, demonstrating significant antibacterial activity. For instance, a study reported that derivatives of this compound exhibited varying degrees of inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effective antimicrobial potential .

Compound Bacterial Strain Zone of Inhibition (mm) MIC (μg/mL)
Compound AS. aureus1050
Compound BE. coli1140
Compound CBacillus subtilis1430

Anticancer Properties

The compound has also shown promise in anticancer research. In vitro studies indicated that it could inhibit the growth of various cancer cell lines, including those associated with breast and lung cancer. The National Cancer Institute's Developmental Therapeutics Program evaluated the compound's efficacy against a panel of cancer cell lines, revealing significant cytotoxic effects .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, yielding various derivatives that may enhance its biological activity or alter its pharmacokinetic properties. Researchers have synthesized several analogs to explore structure-activity relationships (SAR), leading to the identification of more potent derivatives with improved selectivity and efficacy against target cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs share the imidazole core but differ in substituents, backbone modifications, or counterions. Below is a detailed comparison:

Key Differences:

Backbone Modifications: The target compound features a 2-aminoethanol backbone, promoting hydrogen bonding and water solubility. L-Histidine monohydrochloride (C₆H₁₀ClN₃O₃) has a propanoic acid backbone, making it a natural amino acid with distinct biochemical roles, such as enzyme catalysis and metal coordination .

Substituent Effects :

  • The methylthio derivative (C₇H₁₄Cl₂N₃S) introduces a sulfur atom at the 2-position of the imidazole ring. This modification may enhance metabolic stability or alter binding affinities in biological targets compared to the parent compound .

Counterions: Dihydrochloride salts (e.g., the target compound and its analogs) improve aqueous solubility, critical for in vitro assays. Monohydrochloride salts (e.g., L-histidine) are less ionized, affecting dissolution rates .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol dihydrochloride, and how can purity be optimized?

  • Methodological Answer : The synthesis of imidazole derivatives often involves nucleophilic substitution or condensation reactions. For example, imidazole intermediates can be functionalized via reductive amination or alkylation, followed by dihydrochloride salt formation using HCl in ethanol or methanol . To optimize purity, employ column chromatography (silica gel, methanol/dichloromethane gradient) and verify purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase). Crystallization from ethanol/ether mixtures may enhance crystallinity .

Q. How should researchers characterize the structural and stereochemical properties of this compound?

  • Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) to resolve stereochemistry and confirm the dihydrochloride salt formation. For SC-XRD, grow crystals via slow evaporation in methanol/water (9:1) and collect data at 90 K using a synchrotron or Mo-Kα radiation source. Refinement with SHELXL (via Olex2 interface) is recommended for high-resolution structures . Complementary techniques include 1H^1H- and 13C^{13}C-NMR (D2 _2O solvent, 500 MHz) and FT-IR to identify NH/OH stretches (2500–3300 cm1 ^{-1}) and imidazole ring vibrations (1600–1450 cm1 ^{-1}) .

Q. What safety protocols are critical for handling this compound in the lab?

  • Methodological Answer : Follow GHS-compliant procedures: use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation or skin contact. Store at 2–8°C in airtight containers with desiccants to prevent hydrolysis. For spills, neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial assays) may arise from batch purity, solvent choice, or assay conditions. Validate results via:

  • Purity checks : LC-MS (ESI+ mode) to detect trace impurities (e.g., unreacted 1-methylimidazole).
  • Dose-response curves : Use ≥3 independent replicates with positive controls (e.g., fluconazole for antifungal studies).
  • Solvent standardization : Use DMSO (≤0.1% v/v) to avoid cytotoxicity artifacts .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., histamine receptors)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger) using crystal structures of target proteins (e.g., human histamine H1 _1 receptor, PDB ID: 7DFL). Optimize ligand geometry with DFT (B3LYP/6-31G*) and calculate binding free energy via MM-GBSA. Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (kon _\text{on}/koff _\text{off}) .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH stability : Incubate solutions (0.1 mg/mL) in buffers (pH 1–10) at 37°C for 24–72 hrs. Monitor degradation via UPLC-MS.
  • Thermal stability : Use TGA/DSC (heating rate 10°C/min, N2 _2 atmosphere) to identify decomposition events. Assign degradation products via HRMS .

Q. What advanced crystallographic techniques address challenges in resolving the hydrochloride counterion positions?

  • Methodological Answer : For ambiguous electron density near chloride ions:

  • Use high-resolution data (≤0.8 Å) and anisotropic refinement in SHELXL.
  • Validate with Fourier difference maps (Fo _\text{o}–Fc _\text{c} > 3σ) and Hirshfeld surface analysis to confirm H-bonding networks.
  • Cross-check with 35Cl^{35}Cl-NMR (solid-state) to corroborate chloride environments .

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